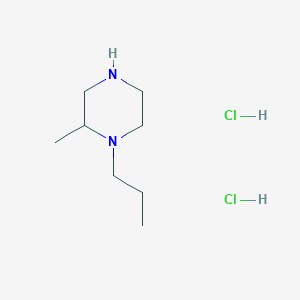![molecular formula C9H15N3O B13835412 3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 2-methylimidazole moiety. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and imidazole rings. These rings are known for their biological and chemical significance, making this compound a valuable subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol typically involves the reaction of 2-methylimidazole with a suitable pyrrolidine derivative. One common method is to react 2-methylimidazole with 3-chloromethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-one.
Reduction: Formation of 3-[(2-Methylimidazolin-1-yl)methyl]pyrrolidin-3-ol.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, potentially affecting enzymatic activities. Additionally, the compound may interact with cellular receptors and proteins, influencing biological processes such as cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
3-Pyrrolidin-3-ol: A pyrrolidine derivative with a hydroxyl group, lacking the imidazole moiety.
3-[(2-Ethylimidazol-1-yl)methyl]pyrrolidin-3-ol: A similar compound with an ethyl group instead of a methyl group on the imidazole ring.
Uniqueness
3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol is unique due to the combination of the pyrrolidine and imidazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
3-[(2-methylimidazol-1-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H15N3O/c1-8-11-4-5-12(8)7-9(13)2-3-10-6-9/h4-5,10,13H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
MRYHWTZCOAWENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CC2(CCNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)


![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)





![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)

